![molecular formula C17H23ClN2O B159558 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 129005-99-8](/img/structure/B159558.png)
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane
描述
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane, commonly known as C7, is a bicyclic compound that belongs to the class of diazabicyclo compounds. It has been widely used in scientific research as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. C7 has been found to exhibit promising therapeutic potential for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and myasthenia gravis.
作用机制
C7 acts as a reversible inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes by binding to the active site of the enzymes. The binding of C7 to the enzymes prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft. The increased concentration of acetylcholine enhances cholinergic neurotransmission, which can improve cognitive function and memory.
生化和生理效应
C7 has been found to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, C7 has been found to exhibit anticonvulsant and analgesic activity.
实验室实验的优点和局限性
C7 has several advantages for lab experiments. It is a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes, which makes it useful for studying the role of these enzymes in various neurological disorders. C7 is also relatively stable and can be easily synthesized in the lab. However, C7 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, C7 has a relatively short half-life, which can limit its therapeutic potential.
未来方向
There are several future directions for the research on C7. One direction is to investigate the potential of C7 as a therapeutic agent for the treatment of various neurological disorders. Another direction is to develop more potent and selective inhibitors of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes based on the structure of C7. In addition, the development of new synthetic routes for C7 and its analogs can improve their pharmacokinetic and pharmacodynamic properties. Finally, the use of C7 in combination with other drugs can enhance its therapeutic potential and reduce its side effects.
科学研究应用
C7 has been extensively used in scientific research as a potent inhibitor of 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE enzymes. 3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane and BChE are enzymes that break down the neurotransmitter acetylcholine in the synaptic cleft, leading to the termination of neurotransmission. The inhibition of these enzymes by C7 leads to an increase in the levels of acetylcholine in the synaptic cleft, which can improve cognitive function and memory. C7 has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
CAS 编号 |
129005-99-8 |
|---|---|
产品名称 |
3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane |
分子式 |
C17H23ClN2O |
分子量 |
306.8 g/mol |
IUPAC 名称 |
(4-chlorophenyl)-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C17H23ClN2O/c1-12(2)19-8-13-7-14(9-19)11-20(10-13)17(21)15-3-5-16(18)6-4-15/h3-6,12-14H,7-11H2,1-2H3 |
InChI 键 |
FTABKDGWKNKXQJ-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
规范 SMILES |
CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=C(C=C3)Cl |
同义词 |
N(1)-isopropyl-N(2)-(4-hydroxybenzoyl)-3,7-diazabicyclo(3.3.1)nonane SAZ VII 22 SAZ-VII-22 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

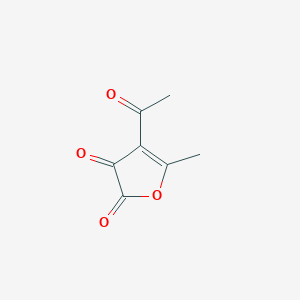
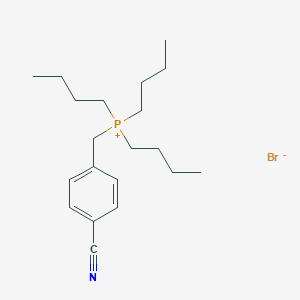
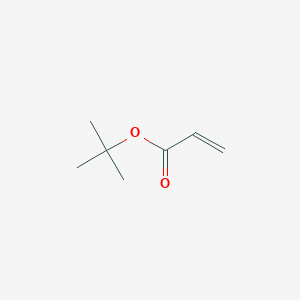
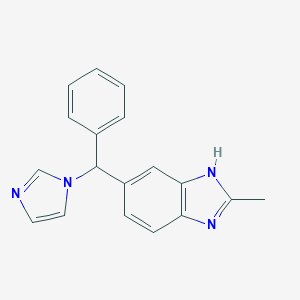
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
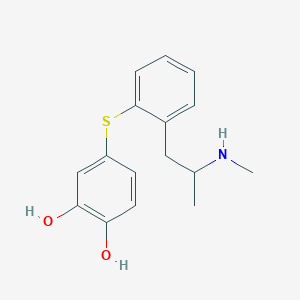
![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)
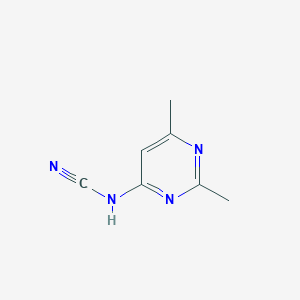
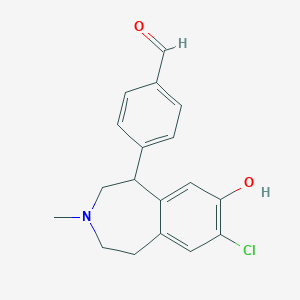
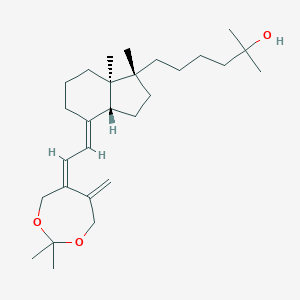
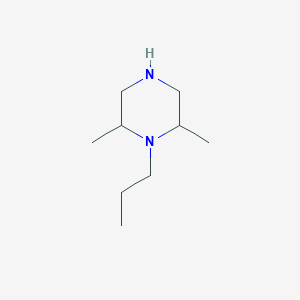
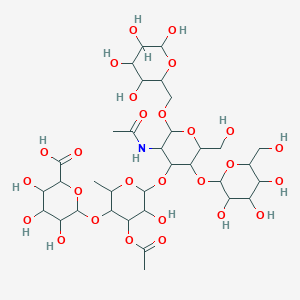

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)